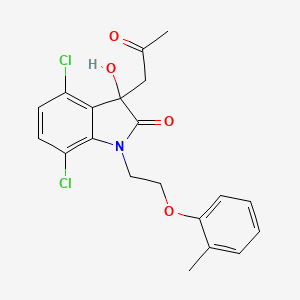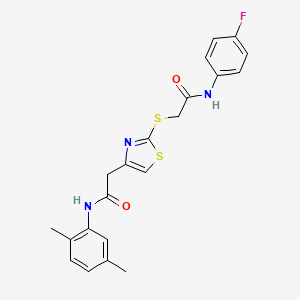![molecular formula C20H19N5O4 B2363237 N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-79-6](/img/structure/B2363237.png)
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihistaminic Activity
Several studies have synthesized and evaluated the antihistaminic activities of quinazolinone and triazoloquinazolinone derivatives. For instance, a series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant in vivo H1-antihistaminic activity, with certain compounds showing comparable or even superior activity to reference drugs, with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008). This indicates the compound's potential utility in developing new antihistaminic agents with fewer side effects.
Anticancer Activity
Research into the antitumor properties of quinazolinone analogues has shown promising results. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating broad spectrum antitumor activity and potential as more potent alternatives to existing treatments (Al-Suwaidan et al., 2016). The study underscores the therapeutic potential of such compounds in cancer treatment.
Synthesis and Chemical Transformations
The synthesis and chemical transformation of triazoloquinazolinone derivatives have been explored to create a variety of heterocyclic compounds. A notable study involved the preparation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, demonstrating the versatility of these compounds for further chemical modifications (Al-Salahi & Geffken, 2011). This research highlights the compound's utility in synthesizing diverse chemical entities for further pharmacological investigation.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between quinazolinone derivatives and biological targets. For instance, the antitumor activity of certain quinazolinone analogues was supported by molecular docking, suggesting a mechanism of action through inhibition of specific cancer-related enzymes (Al-Suwaidan et al., 2016). This approach aids in the rational design of new therapeutic agents targeting specific molecular pathways.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-5-4-6-16-18(12)21-11-24-19(16)23-25(20(24)27)10-17(26)22-13-7-14(28-2)9-15(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJPCJPSGDOAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)
![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)
![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)

![ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2363172.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)
![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)
